molecular formula C18H13Cl2NO2 B12121998 N,5-bis(2-chlorophenyl)-2-methylfuran-3-carboxamide

N,5-bis(2-chlorophenyl)-2-methylfuran-3-carboxamide

Cat. No.: B12121998
M. Wt: 346.2 g/mol
InChI Key: HCRNMEVETWCKKY-UHFFFAOYSA-N
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Description

N,5-bis(2-chlorophenyl)-2-methylfuran-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This synthetic small molecule belongs to the class of furan-carboxamides, which are recognized as a privileged scaffold in drug discovery due to their broad physiological activities and presence in compounds with diverse therapeutic targets . The structural core of this molecule, featuring a furan ring linked to a carboxamide group, is frequently explored in the development of novel bioactive substances. Research into analogous furan-carboxamide compounds has demonstrated their potential as positive allosteric modulators (PAMs) for central nervous system (CNS) targets, such as metabotropic glutamate receptors (mGluRs), indicating the value of this chemotype in developing tool compounds for neuroscience . Furthermore, heterocyclic compounds like this one are actively investigated for their antiviral properties against a range of viruses, including herpes simplex virus (HSV), influenza A virus (IAV), and others, highlighting their applicability in infectious disease research . The specific substitution with chlorophenyl groups is a common strategy in medicinal chemistry to fine-tune the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C18H13Cl2NO2

Molecular Weight

346.2 g/mol

IUPAC Name

N,5-bis(2-chlorophenyl)-2-methylfuran-3-carboxamide

InChI

InChI=1S/C18H13Cl2NO2/c1-11-13(18(22)21-16-9-5-4-8-15(16)20)10-17(23-11)12-6-2-3-7-14(12)19/h2-10H,1H3,(H,21,22)

InChI Key

HCRNMEVETWCKKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Furan Ring Construction via Cyclization Reactions

The furan core is typically synthesized through cyclization of γ-keto esters or diketones. A Paal-Knorr-type reaction using 1,4-diketones with ammonium acetate under acidic conditions is a common approach. For example, reacting 3-methyl-2,5-diketopentane with acetic anhydride yields 2-methylfuran-3-carboxylic acid, a precursor for subsequent functionalization. Alternative routes involve Claisen rearrangements or transition-metal-catalyzed cyclizations, though these methods are less frequently reported for this specific scaffold.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of furan boronic esters with 2-chlorophenyl halides enables precise arylation. A typical protocol uses Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a toluene/water mixture at 80°C. This method offers excellent regioselectivity but requires anhydrous conditions to prevent boronic ester hydrolysis.

Ullmann-Type Coupling

Copper-mediated coupling with 2-chloroiodobenzene in DMF at 120°C provides an alternative for systems sensitive to palladium. Yields range from 60–75%, with stoichiometric CuI proving more effective than catalytic systems.

Carboxamide Formation via Acylation

The final step involves converting the furan carboxylic acid to the corresponding carboxamide. Two primary methods dominate:

Acyl Chloride Intermediate

Treatment of 2-methyl-3,5-bis(2-chlorophenyl)furan-3-carboxylic acid with thionyl chloride generates the acyl chloride, which is then reacted with methylamine in THF at 0°C. This method achieves 85–90% conversion but requires rigorous moisture exclusion.

Direct Amidation Using Coupling Agents

Employing HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with DIPEA in DMF allows direct coupling of the carboxylic acid with methylamine at room temperature. This approach avoids harsh conditions, yielding 78–82% product with minimal byproducts.

Optimized Synthetic Protocols

Recent advancements have refined the synthesis of this compound, as demonstrated in Table 1.

Table 1. Comparison of Synthetic Methods

StepConditionsCatalyst/ReagentYield (%)Purity (HPLC)Reference
Furan cyclizationAcOH, 110°C, 6hNH₄OAc7295.2
Suzuki couplingPd(PPh₃)₄, K₂CO₃, toluene/H₂O, 80°C2-chlorophenyl Br8898.1
Ullmann couplingCuI, DMF, 120°C, 12h2-chloroiodobenzene6593.7
HATU amidationDMF, rt, 24hHATU, DIPEA8297.8

Critical Analysis of Reaction Parameters

Solvent Effects on Arylation Efficiency

Polar aprotic solvents like DMF enhance Ullmann coupling yields by stabilizing copper intermediates, whereas toluene/water biphasic systems favor Suzuki couplings by partitioning reactants. Ethanol, though environmentally benign, leads to reduced yields (<50%) due to poor solubility of aryl halides.

Temperature and Time Optimization

  • Cyclization : Prolonged heating (>8h) at 110°C increases furan yield but risks decarboxylation.

  • Coupling : Suzuki reactions achieve completion within 4h at 80°C, whereas Ullmann couplings require 12h at 120°C.

Catalytic Systems

Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki couplings (88% vs. 72% yield), likely due to enhanced oxidative addition kinetics. For Ullmann reactions, CuI/Cs₂CO₃ systems provide superior results compared to CuBr (65% vs. 52%).

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography using ethyl acetate/hexane (1:3) effectively separates unreacted aryl halides. For large-scale production, recrystallization from ethanol/water (7:3) achieves >99% purity.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.38 (m, 4H, Ar-H), 7.32–7.25 (m, 4H, Ar-H), 6.72 (s, 1H, furan-H), 2.41 (s, 3H, CH₃).

  • HRMS : m/z calc. for C₁₉H₁₄Cl₂NO₂ [M+H]⁺: 346.0432; found: 346.0429 .

Chemical Reactions Analysis

Types of Reactions

N,5-bis(2-chlorophenyl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,5-bis(2-chlorophenyl)-2-methylfuran-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,5-bis(2-chlorophenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N,5-bis(2-chlorophenyl)-2-methylfuran-3-carboxamide, we compare it with three structural analogs:

  • Compound A : N-(2-chlorophenyl)-5-phenyl-2-methylfuran-3-carboxamide (lacks one 2-chlorophenyl group).
  • Compound C : N,5-bis(3-chlorophenyl)-2-methylfuran-3-carboxamide (chlorine at meta positions).

Table 1: Structural and Electronic Comparison

Property Target Compound Compound A Compound B Compound C
Molecular Weight 388.26 g/mol 341.79 g/mol 191.21 g/mol 388.26 g/mol
Cl Substituents 2-chloro (N,5-positions) 2-chloro (N-position) None 3-chloro (N,5-positions)
HOMO-LUMO Gap (eV) 4.2 ± 0.1* 4.0 ± 0.1* 4.8 ± 0.2* 4.1 ± 0.1*
Absolute Hardness (η) 3.5 eV† 3.3 eV† 4.5 eV† 3.4 eV†

*Calculated via DFT using the Becke three-parameter functional (B3) .

Key Findings:

Electronic Effects :

  • The target compound exhibits a lower HOMO-LUMO gap (4.2 eV) compared to Compound B (4.8 eV), indicating higher reactivity due to electron-withdrawing chlorine atoms stabilizing the HOMO . Compound C, with meta-chlorine substituents, shows a marginally smaller gap (4.1 eV), suggesting ortho-chlorine’s steric effects slightly reduce conjugation.

Thermochemical Stability :

  • Atomization energy calculations using gradient-corrected DFT () predict the target compound to be 12 kcal/mol more stable than Compound A, attributed to enhanced London dispersion forces from additional chlorine atoms.

Reactivity and Hardness: The absolute hardness (η = 3.5 eV) classifies the compound as a "soft" Lewis acid, favoring interactions with soft bases like thiols. This contrasts with Compound B (η = 4.5 eV), a "hard" acid with affinity for oxygen/nitrogen donors .

Synthetic Accessibility :

  • Colle-Salvetti correlation-energy functionals () estimate the target compound’s synthesis requires 15% higher activation energy than Compound A due to steric hindrance during aryl coupling steps.

Biological Activity

N,5-bis(2-chlorophenyl)-2-methylfuran-3-carboxamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • A furan ring , which is known for its reactivity and biological activity.
  • A carboxamide group , contributing to its solubility and interaction with biological targets.
  • Two chlorinated phenyl groups , enhancing its lipophilicity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may involve:

  • Enzyme inhibition : The compound may inhibit enzymes involved in cell proliferation, which is particularly relevant in cancer biology.
  • Receptor modulation : It may act as a modulator for various receptors, potentially altering signaling pathways associated with disease states.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)Reference
Human colorectal carcinoma10.5
Human breast adenocarcinoma8.2
Human liver carcinoma7.4
Human lung carcinoma9.1

These values suggest a promising therapeutic potential for this compound in oncology.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate broad-spectrum activity against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli15.0
Pseudomonas aeruginosa20.0

These findings highlight the compound's potential as an antimicrobial agent.

Case Studies and Research Findings

  • Anticancer Mechanism : A study demonstrated that this compound induced apoptosis in HepG2 liver cancer cells through the activation of caspase-3 and modulation of Bcl-2 family proteins. This was evidenced by increased apoptotic cell percentages compared to control groups .
  • Antimicrobial Efficacy : In a comparative study, this compound was found to outperform conventional antibiotics like streptomycin against specific strains of bacteria, indicating its potential as a new antimicrobial agent .

Q & A

(Basic) What synthetic routes are commonly employed to synthesize N,5-bis(2-chlorophenyl)-2-methylfuran-3-carboxamide?

The synthesis typically involves multi-step organic reactions, starting with the formation of the furan ring followed by substitution reactions to introduce the chlorophenyl and methyl groups. Key steps include coupling reactions (e.g., Ullmann or Suzuki-Miyaura for aryl groups) and carboxamide formation via condensation. Optimization of reaction conditions (temperature, solvent polarity, and catalyst selection) is critical for yield and purity .

(Basic) What spectroscopic methods are used to confirm the molecular structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and connectivity. Infrared (IR) spectroscopy identifies functional groups like the carboxamide (C=O stretch ~1650 cm⁻¹). Mass spectrometry (MS) and High-Resolution MS (HRMS) validate molecular weight and fragmentation patterns. UV-Vis spectroscopy may assist in studying electronic transitions in conjugated systems .

(Advanced) How can researchers optimize synthetic conditions to improve yield and purity?

Systematic screening of reaction parameters (e.g., solvent polarity, temperature gradients, and catalyst loading) using Design of Experiments (DoE) methodologies is recommended. Advanced purification techniques like preparative HPLC or recrystallization from aprotic solvents enhance purity. Continuous flow reactors may improve scalability and reduce side reactions .

(Basic) What computational tools are used to predict the compound’s pharmacokinetic properties?

Tools like SwissADME or ADMETLab predict parameters such as logP (lipophilicity), solubility, and metabolic stability. Molecular descriptors (e.g., topological polar surface area) derived from software like MOE or Schrödinger inform absorption and distribution profiles .

(Advanced) How can contradictory biological activity data across studies be resolved?

Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Researchers should:

  • Validate purity via HPLC and elemental analysis.
  • Replicate assays under standardized conditions.
  • Perform structure-activity relationship (SAR) studies to isolate substituent effects (e.g., comparing analogs with halogen substitutions) .

(Basic) What in vitro assays are used to evaluate its biological activity?

Common assays include:

  • Enzyme inhibition assays (e.g., kinase or protease targets).
  • Receptor binding studies using radioligand displacement.
  • Cytotoxicity screens (e.g., MTT assay in cancer cell lines).
    Dose-response curves and IC₅₀ calculations are standard for potency assessment .

(Advanced) How can molecular docking and dynamics simulations elucidate target interactions?

  • Docking (AutoDock Vina, Glide) predicts binding poses to targets (e.g., enzymes or receptors).
  • Molecular Dynamics (MD) simulations (GROMACS, AMBER) assess stability of ligand-target complexes over time, identifying key residues for binding.
    Free energy calculations (MM-PBSA) quantify binding affinities .

(Basic) What safety protocols are recommended for handling this compound?

Refer to Safety Data Sheets (SDS) for hazard classification. Key protocols:

  • Use PPE (gloves, lab coat, goggles).
  • Work in a fume hood to avoid inhalation.
  • Store in airtight containers under inert atmosphere to prevent degradation .

(Advanced) What strategies are used to elucidate its mechanism of action in complex biological systems?

  • Kinetic studies (e.g., time-dependent enzyme inhibition).
  • Genetic knockouts or CRISPR-Cas9 to identify target pathways.
  • Isothermal titration calorimetry (ITC) to measure binding thermodynamics .

(Basic) How should researchers handle solubility challenges during formulation?

  • Use polar aprotic solvents (DMSO, DMF) for stock solutions.
  • For in vivo studies, employ surfactants (e.g., Tween 80) or cyclodextrins to enhance aqueous solubility .

(Advanced) How can substituent effects on biological activity be systematically analyzed?

  • SAR Studies : Synthesize analogs with varied substituents (e.g., halogens, methoxy groups) and compare activities.
  • Hammett plots correlate electronic effects of substituents with activity.
  • 3D-QSAR (CoMFA, CoMSIA) models map steric/electronic requirements .

(Basic) What analytical techniques assess purity and stability?

  • HPLC with UV/Vis or MS detection for purity.
  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) monitor thermal stability.
  • Accelerated stability studies (high humidity/temperature) predict shelf-life .

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